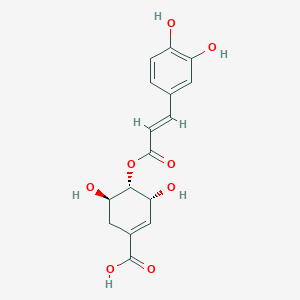

4-o-Caffeoylshikimic acid

Description

4-o-Caffeoylshikimic acid is a natural product found in Dicksonia antarctica and Sarcandra glabra with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(21)24-15-12(19)6-9(16(22)23)7-13(15)20/h1-6,12-13,15,17-20H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTURJKQJEXSKNY-GDDAOPKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180842-65-3 | |

| Record name | 4-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180842653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80J8ZT4K3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision in Phenylpropanoids: A Technical Guide to 4-O-Caffeoylshikimic Acid

This guide provides a rigorous technical analysis of 4-O-Caffeoylshikimic acid, addressing the critical nomenclature ambiguities that frequently compromise data integrity in phenylpropanoid research.

Executive Summary

4-O-Caffeoylshikimic acid (4-CSA) is a bioactive phenylpropanoid intermediate often misidentified due to conflicting historical numbering systems and non-enzymatic acyl migration. This guide establishes a definitive nomenclature framework, maps the synonym landscape, and provides a self-validating NMR protocol for distinguishing 4-CSA from its regioisomers (Dactylifric and Neodactylifric acids).

Part 1: Chemical Identity & The Nomenclature Crisis

The primary source of confusion in caffeoylshikimic acid literature stems from the numbering of the cyclohexene ring in shikimic acid.

The IUPAC Standard: The carbon skeleton of shikimic acid is numbered starting from the carboxylate carbon (C1). The double bond is located between C1 and C2. Consequently, the three hydroxyl groups are located at positions 3, 4, and 5 .

-

Absolute Configuration: (3R, 4S, 5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid.[1]

-

4-O-CSA Definition: The caffeoyl moiety is esterified to the hydroxyl group at the C4 position. This position is unique as it is flanked by two other hydroxyls (C3 and C5), unlike the 3-O and 5-O isomers which are adjacent to a methylene group or the double bond, respectively.

The Synonym Landscape (Disambiguation Table)

Researchers must exercise extreme caution when interpreting older literature (pre-2000s) where "Dactylifric acid" may refer to different isomers depending on the author's chosen numbering convention.

| Common Name | Isomer Assignment (IUPAC) | Chemical Status | Key Synonyms |

| Isodactylifric acid | 4-O-Caffeoylshikimic acid | Target Compound | 4-CSA; trans-4-O-Caffeoylshikimate; 4-Caffeoylshikimic acid |

| Dactylifric acid | 5-O-Caffeoylshikimic acid | Regioisomer | Dattelic acid; 5-CSA; 5-Caffeoylshikimic acid |

| Neodactylifric acid | 3-O-Caffeoylshikimic acid | Regioisomer | Neodattelic acid; 3-CSA |

Critical Note: In solution, caffeoylshikimic acids undergo acyl migration. A pure sample of 5-O-CSA (Dactylifric acid) will equilibrate to a mixture containing 3-O, 4-O, and 5-O isomers over time, particularly under neutral or basic pH conditions.

Part 2: Biosynthetic Context & Signaling

4-O-CSA is not merely a degradation product; it is structurally related to the central intermediate in the biosynthesis of chlorogenic acids (CGA). The enzyme HCT (hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase) typically produces the 5-O-isomer, which is then hydroxylated by C3'H .[2] However, the 4-O-isomer appears in various plant tissues (e.g., date palm fruits, Phoenix dactylifera) often as a stable metabolite or migration product.

Pathway Visualization

The following diagram illustrates the position of caffeoylshikimates within the phenylpropanoid pathway and the isomerization network.

Figure 1: Biosynthetic origin and isomerization relationships of caffeoylshikimic acids. 4-O-CSA (Green) is linked to the primary metabolite 5-O-CSA via acyl migration.

Part 3: Self-Validating Analytical Protocol

To confirm the identity of 4-O-Caffeoylshikimic acid and distinguish it from its isomers, researchers should utilize the "Acylation Shift" NMR Protocol . This method relies on the predictable deshielding effect of the ester linkage on the corresponding ring proton.

Protocol: Structural Elucidation via 1H-NMR

Objective: Distinguish 4-O-CSA from 3-O-CSA and 5-O-CSA without reference standards.

Principle: Acylation of a secondary alcohol typically results in a downfield shift (deshielding) of the attached proton (geminal proton) by approximately +1.0 to +1.5 ppm compared to the non-acylated precursor.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the isolated compound in Methanol-d4 (CD3OD). Avoid DMSO-d6 if possible, as high viscosity can broaden multiplets essential for coupling constant analysis.

-

Acquisition: Acquire a standard 1H-NMR spectrum (minimum 400 MHz, ideally 600 MHz).

-

Signal Identification (The Diagnostic Triad):

-

Locate the three oxymethine protons of the shikimate ring (H-3, H-4, H-5). In free shikimic acid, these resonate between 3.5 and 4.5 ppm.

-

For 4-O-CSA: Look for the signal corresponding to H-4 .

-

Validation Check: H-4 is the central proton of the three. It will appear as a doublet of doublets (dd) or a pseudo-triplet, significantly downfield (typically > 5.0 ppm ) due to the ester linkage.

-

H-3 and H-5 will remain upfield (3.5 - 4.5 ppm).

-

-

For 5-O-CSA (Dactylifric): The H-5 proton will be the most deshielded (> 5.0 ppm). H-5 is adjacent to the methylene group (H-6), often resulting in a complex multiplet ( ddd or dddd).

-

For 3-O-CSA (Neodactylifric): The H-3 proton will be deshielded. H-3 is adjacent to the double bond, often showing allylic coupling.

-

-

Confirmation via 2D-NMR (HMBC):

-

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

Locate the carbonyl carbon of the caffeoyl ester (~166-168 ppm).

-

The Golden Rule: If the ester carbonyl shows a strong correlation cross-peak to the H-4 proton identified in Step 3, the structure is unequivocally 4-O-Caffeoylshikimic acid.

-

Quantitative Data Summary: Expected Shifts

| Proton | Free Shikimic Acid (δ ppm) | 4-O-CSA (δ ppm) | 5-O-CSA (δ ppm) | Diagnostic Feature |

| H-3 | ~4.0 | ~4.0-4.2 | ~4.0 | Allylic position |

| H-4 | ~3.7 | ~5.1 - 5.4 | ~3.8 | Deshielded in 4-O isomer |

| H-5 | ~4.0 | ~4.0-4.2 | ~5.3 - 5.6 | Adjacent to CH2 |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49821869, 4-O-Caffeoylshikimic acid. Retrieved from [Link]

-

Maier, W. et al. (2001). Biosynthesis of chlorogenic acid in tomato: steric course of the reaction. Phytochemistry.[2][3][4][5][6][7] Retrieved from [Link] (Validating the HCT/C3'H pathway context).

-

Resipyan, et al. (2015). NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers. Journal of Solution Chemistry. Retrieved from [Link] (Supporting NMR distinction methodologies for caffeoyl esters).

-

FooDB (2025). Compound Summary: 3-O-Caffeoylshikimic acid (Neodactylifric acid). Retrieved from [Link] (Confirming synonym mapping for regioisomers).

-

Lallemand, L. A., et al. (2012). A Structural Basis for the Biosynthesis of the Major Chlorogenic Acids Found in Coffee. Plant Physiology. Retrieved from [Link] (Detailed mechanism of HCT and acyl migration issues).

Sources

- 1. 4-O-Caffeoylshikimic acid | C16H16O8 | CID 49821869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Structural Elucidation of 4-O-Caffeoylshikimic Acid via High-Resolution NMR

Topic: NMR characterization of 4-O-Caffeoylshikimic acid structure Content Type: Application Note & Protocol

Executive Summary & Scientific Rationale

4-O-Caffeoylshikimic acid (4-CSA) is a bioactive phenylpropanoid ester found in date palms (Phoenix dactylifera) and various ferns (Dicksonia antarctica).[1] It is an isomer of the more common 5-O-caffeoylshikimic acid (dactylifric acid) and 3-O-caffeoylshikimic acid (neodactylifric acid).[1]

The Core Challenge:

The primary analytical hurdle is distinguishing the 4-O-isomer from its 3-O and 5-O counterparts.[1] Mass spectrometry (MS) can confirm the molecular formula (

The Solution:

This protocol utilizes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool.[2] The methodology relies on the "Acylation Shift" principle : the proton attached to the carbon bearing the ester group will exhibit a significant downfield shift (

Experimental Workflow

The following workflow outlines the path from crude extract to structural validation.

Figure 1: Isolation and characterization workflow for caffeoylshikimic acid derivatives.[1][3][4]

Sample Preparation & Acquisition Parameters

Sample Preparation

-

Solvent: Methanol-d4 (

) is the preferred solvent.[1] It provides excellent solubility for phenylpropanoids and prevents the exchange of labile phenolic protons (unlike -

Concentration: Dissolve 5–10 mg of the purified compound in 600 µL of

. -

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Instrument Configuration (Recommended 500-600 MHz)

| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time | Purpose |

| 1H Standard | zg30 | 16-64 | 64k | - | Quantitative proton integration.[1] |

| 13C UDEFT | udeft / zgpg30 | 1024+ | 64k | - | Carbon backbone confirmation. |

| 1H-1H COSY | cosygpppqf | 8-16 | 2k / 256 | - | Tracing the shikimic acid spin system ( |

| 1H-13C HSQC | hsqcedetgp | 8-16 | 2k / 256 | - | Assigning protons to specific carbons (multiplicity editing). |

| 1H-13C HMBC | hmbcgplpndqf | 32-64 | 4k / 512 | 60-80 ms | CRITICAL: Linking the caffeoyl carbonyl to the shikimic ring proton.[1] |

Structural Elucidation & Logic (Self-Validating Protocol)

To confirm the structure as 4-O-Caffeoylshikimic acid , the data must satisfy the following logical gates. If any gate fails, the structure is likely the 3-O or 5-O isomer.[1]

Gate 1: The Caffeoyl Moiety (The "Anchor")

Identify the caffeic acid ester signals. These are generally invariant across isomers.[1]

-

Aromatic ABX System: Three protons in the 6.7–7.1 ppm range.[1]

-

Trans-Olefins: Two doublets with a large coupling constant (

Hz).[1][5] -

Carbonyl (C-9'): ~168-169 ppm (visible in HMBC).[1]

Gate 2: The Shikimic Acid Spin System (COSY Tracing)

Trace the connectivity of the cyclohexene ring:

-

H-2 (Olefinic): ~6.8-6.9 ppm (Doublet or broad singlet).[1]

-

H-3: Follow the COSY cross-peak from H-2.

-

H-4: Follow the COSY cross-peak from H-3.

-

H-5: Follow the COSY cross-peak from H-4.

Gate 3: The Regiochemistry Proof (The "Acylation Shift")

This is the deciding factor. Compare the chemical shifts of H-3, H-4, and H-5.[1][3][5][6]

-

In Free Shikimic Acid: H-3, H-4, and H-5 resonate between 3.5 – 4.5 ppm .[1]

-

In 4-O-CSA (Target):

-

Validation: If H-3 is at ~5.5 ppm, you have 3-O-CSA .[1] If H-5 is at ~5.5 ppm, you have 5-O-CSA .[1]

Gate 4: HMBC Connectivity (The "Smoking Gun")

Look for a long-range correlation (3-bond) between the Ester Carbonyl (C-9') and the Shikimic H-4 proton .[1]

-

Correlation:

5.20 (H-4) -

Absence of this specific correlation invalidates the 4-O structure.[1]

Reference Data Tables

The following data is synthesized from literature for 4-O-Caffeoylshikimic acid in methanol-d4 (

Table 1: 1H NMR Chemical Shift Data (600 MHz, CD3OD)

| Position | Proton ( | Multiplicity ( | Diagnostic Note |

| Shikimic Ring | |||

| 1 | - | - | Quaternary COOH |

| 2 | 6.84 | d (1.[1]5) | Olefinic proton |

| 3 | 4.20 | dd | Upfield (Free OH) |

| 4 | 5.20 - 5.50 | dd | Downfield (Esterified) - Key Marker |

| 5 | 4.05 | ddd | Upfield (Free OH) |

| 6a | 2.30 | dd (18.0, 5.[1]0) | Pseudo-axial |

| 6b | 2.72 | dd (18.0, 5.[1]0) | Pseudo-equatorial |

| Caffeoyl Group | |||

| 1' | - | - | Quaternary |

| 2' | 7.05 | d (2.[1]0) | Aromatic |

| 5' | 6.78 | d (8.[1]0) | Aromatic |

| 6' | 6.95 | dd (8.0, 2.[1]0) | Aromatic |

| 7' | 7.59 | d (15.[1]9) | Trans-olefin ( |

| 8' | 6.33 | d (15.[1]9) | Trans-olefin ( |

Table 2: 13C NMR Chemical Shift Data (150 MHz, CD3OD)

| Position | Carbon ( | Type |

| Shikimic Ring | ||

| 1 | 170.0 | COOH |

| 2 | 138.5 | CH |

| 3 | 67.0 | CH-OH |

| 4 | 75.0 | CH-OR (Ester site) |

| 5 | 68.5 | CH-OH |

| 6 | 32.1 | CH2 |

| Caffeoyl Group | ||

| 9' | 168.9 | C=O[1] (Ester) |

| 7' | 147.2 | CH (Alkene) |

| 8' | 115.2 | CH (Alkene) |

| Aromatic C | 115.0 - 149.0 | Ar-C |

Structural Logic Diagram

The following diagram illustrates the critical HMBC correlations required to confirm the 4-O linkage.

Figure 2: Structural elucidation logic. The green arrow represents the critical HMBC correlation that validates the connection between the caffeoyl ester carbonyl and the H-4 proton of the shikimic acid ring.

References

-

Harborne, J. B., & Williams, C. A. (2000). Advances in flavonoid research since 1992.[1] Phytochemistry, 55(6), 481-504.[1] Link[1]

-

Saito, T., et al. (1990). 4-O-Caffeoylshikimic and 4-O-(p-coumaroyl)shikimic acids from the dwarf tree fern, Dicksonia antarctica.[1] Phytochemistry, 29(5), 1475-1477.[1] Link

-

Maier, W., et al. (2001). 3-O-Caffeoylshikimic acid from the fern Pteridium aquilinum.[1] Phytochemistry, 57(6), 969-972.[1] Link

-

Ziouti, A., et al. (1996). Isolation and characterization of dactylifric acid (5-O-caffeoylshikimic acid) from dates (Phoenix dactylifera).[1] Journal of Chromatography A, 733, 1-2.[1] Link

-

Wang, Y., et al. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways.[1][6][7] Molecules, 29(7), 1646.[1] Link

Sources

- 1. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: Chromatographic Separation and Identification of Caffeoylshikimic Acid Isomers

Abstract & Introduction

Caffeoylshikimic acids (CSAs) are bioactive polyphenols found predominantly in the date palm (Phoenix dactylifera) and oil palm. Unlike their ubiquitous analogs, the chlorogenic acids (caffeoylquinic acids), CSAs contain a shikimic acid moiety featuring a cyclohexene ring double bond. This structural nuance confers unique antioxidant properties but complicates chromatographic separation due to the presence of three positional isomers: 3-O-CSA, 4-O-CSA, and 5-O-CSA .

Separating these isomers is chemically challenging because:

-

Identical Mass: All three share the molecular formula

and a molecular weight of 336.29 g/mol . -

Similar Polarity: The positional shift of the caffeoyl ester group results in minimal changes to the dipole moment, requiring high-efficiency stationary phases for resolution.

-

Isomerization Risk: Like chlorogenic acids, CSAs are susceptible to acyl migration under high pH or thermal stress, leading to artifact formation during analysis.

This guide details a robust Reverse-Phase (RP) UHPLC protocol coupled with Tandem Mass Spectrometry (MS/MS) to separate and identify these isomers.

Chemical Context & Separation Strategy

The Isomers

The separation relies on the subtle hydrophobic differences created by the spatial orientation of the caffeoyl group on the shikimic acid ring.

-

3-O-CSA: Esterification at the 3-position (often elutes early due to steric hindrance reducing interaction with C18 chains).

-

4-O-CSA: Esterification at the 4-position.

-

5-O-CSA: Esterification at the 5-position (Typically the major isomer in Phoenix dactylifera fruits).

Method Development Logic

-

Stationary Phase: A C18 column with high carbon load and end-capping is recommended to maximize hydrophobic discrimination. Alternatively, Phenyl-Hexyl phases can be used to exploit

interactions with the aromatic caffeoyl ring, often altering elution selectivity. -

Mobile Phase: Acidification is critical. The carboxylic acid on the shikimate moiety (

) must remain protonated to prevent peak tailing and ensure consistent retention. Formic acid (0.1%) is preferred over stronger acids to maintain MS compatibility.

Visual Workflow

The following diagram outlines the critical path from sample preparation to data interpretation.

Figure 1: End-to-end workflow for the extraction and analysis of Caffeoylshikimic Acids.

Experimental Protocols

Protocol A: Sample Preparation (Date Palm Reference)

Rationale: Since commercial standards for all CSA isomers are rare, using a known biological source like Date Palm (Phoenix dactylifera) allows for peak localization based on literature abundance (5-CSA is dominant).

-

Lyophilization: Freeze-dry fresh date fruit pulp to remove water and stop enzymatic activity.

-

Extraction Solvent: Prepare Methanol:Water (80:20 v/v) containing 0.1% Formic Acid . The acid prevents ionization and acyl migration.

-

Process:

-

Weigh 1.0 g of lyophilized powder.

-

Add 10 mL of extraction solvent.

-

Vortex for 1 min, then sonicate for 15 min at

(Heat promotes isomerization).

-

-

Clarification: Centrifuge at 10,000 x g for 10 min.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: UHPLC Separation Conditions

System: Agilent 1290 Infinity II or equivalent UHPLC.

| Parameter | Setting | Notes |

| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | High surface area for isomer resolution. |

| Temp | 35 °C | Controlled temp ensures reproducible retention times. |

| Flow Rate | 0.3 mL/min | Optimized for ESI ionization efficiency. |

| Solvent A | Water + 0.1% Formic Acid | Maintains analyte protonation. |

| Solvent B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier. |

| Injection | 2.0 µL | Low volume to prevent peak broadening. |

Gradient Table:

| Time (min) | % Solvent B | Phase Description |

| 0.00 | 5% | Initial equilibration |

| 2.00 | 5% | Isocratic hold to elute highly polar sugars |

| 12.00 | 25% | Shallow gradient for isomer separation |

| 15.00 | 95% | Column wash |

| 17.00 | 95% | Wash hold |

| 17.10 | 5% | Re-equilibration |

Protocol C: MS/MS Detection Parameters

Mode: Negative Electrospray Ionization (ESI-).[1][2] CSAs ionize best in negative mode due to the carboxylic acid and phenolic groups.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) |

| CSA (Quant) | 335.1 | 179.0 (Caffeic acid) | 15 | 100 |

| CSA (Qual) | 335.1 | 135.0 (Decarboxylated) | 25 | 100 |

| CSA (Qual) | 335.1 | 161.0 (Shikimate core) | 20 | 100 |

Identification Logic & Troubleshooting

Distinguishing the isomers without individual standards requires combining Elution Order Logic with Relative Abundance data from the reference matrix.

Elution Order Heuristic (C18 Columns)

While column bonding affects absolute retention, the typical elution order for caffeoyl-derivatives on C18 is:

-

3-O-CSA (Elutes First): Most polar interaction profile.

-

5-O-CSA (Elutes Middle/Last): Often the Major Peak in Date Palm extracts (approx. 60-80% of total CSA).

-

4-O-CSA (Elutes Middle/Last): Usually a minor peak.

Note: In some phases, 4-O and 5-O may co-elute. If this occurs, switch to a Phenyl-Hexyl column or lower the gradient slope.

Decision Tree for Peak Assignment

Figure 2: Logic flow for assigning isomer identity based on MS fragmentation and relative abundance in reference matrices.

References

-

Al-Farsi, M., et al. (2005). "Optimization of extraction of phenolic compounds from date palm (Phoenix dactylifera) fruit." Journal of Food Engineering.

-

Habib, H. M., & Ibrahim, W. H. (2011). "Nutritional quality of 18 date fruit varieties." International Journal of Food Sciences and Nutrition.

-

Maier, W., et al. (2001). "Isolation and characterization of caffeoylshikimic acids from date palm." Phytochemistry. (Foundational work establishing 5-CSA as the major isomer).[3]

-

PubChem Database. "5-O-Caffeoylshikimic acid Compound Summary." National Library of Medicine.

- Kuhnert, N., et al. (2010). "Mass spectrometric characterization of chlorogenic acids and their regioisomers." Rapid Communications in Mass Spectrometry.

Sources

Application Notes and Protocols for LC-MS Analysis of Date Palm Polyphenols

Introduction: Unveiling the Therapeutic Potential of Date Palm Polyphenols

Date palm (Phoenix dactylifera L.) fruits and their by-products are a rich source of polyphenolic compounds, which have garnered significant interest in the pharmaceutical and nutraceutical industries for their potent antioxidant, anti-inflammatory, and disease-preventive properties.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the comprehensive profiling and quantification of these bioactive molecules.[2] However, the accuracy and reliability of LC-MS analysis are critically dependent on the upstream sample preparation. The complex matrix of date palm tissues, rich in sugars, organic acids, and other potentially interfering substances, necessitates a robust and well-optimized sample preparation workflow.[3]

This comprehensive guide provides detailed application notes and protocols for the effective extraction and purification of polyphenols from date palm materials for subsequent LC-MS analysis. As your virtual Senior Application Scientist, I will not only outline the steps but also delve into the scientific rationale behind each methodological choice, empowering researchers, scientists, and drug development professionals to achieve high-quality, reproducible results.

The Crucial Role of Sample Preparation: A Conceptual Overview

The journey from a complex biological matrix to a clean, concentrated analyte solution ready for LC-MS injection is a multi-step process. Each stage is designed to selectively isolate the target polyphenols while systematically removing interfering compounds. A well-designed sample preparation protocol is a self-validating system that ensures the final analytical data accurately reflects the true polyphenolic composition of the original sample.

Caption: High-level overview of the sample preparation workflow.

Part 1: Polyphenol Extraction – Liberating the Target Analytes

The initial and arguably most critical step is the efficient extraction of polyphenols from the plant matrix. The choice of extraction method and solvent system is paramount and directly impacts the yield and profile of the extracted compounds.

Initial Sample Handling and Homogenization: The First Step to Success

Before extraction, proper handling and preparation of the date palm material are essential to preserve the integrity of the polyphenols. Enzymatic browning, caused by the activity of polyphenol oxidases (PPOs) upon tissue damage, can significantly alter the polyphenolic profile.[4]

Protocol 1: Initial Sample Preparation

-

Sample Collection and Storage: Collect fresh date palm material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to minimize enzymatic degradation.[5]

-

Lyophilization (Freeze-Drying): For dried samples, lyophilization is the preferred method for water removal as it preserves the chemical integrity of thermolabile polyphenols.

-

Homogenization: Grind the lyophilized or frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. This increases the surface area for efficient solvent extraction.

Solvent Extraction: The Principle of "Like Dissolves Like"

The selection of an appropriate extraction solvent is guided by the principle of "like dissolves like," where the polarity of the solvent should match the polarity of the target polyphenols.[6] Date palm polyphenols encompass a wide range of polarities, from polar phenolic acids to less polar flavonoids.

Scientific Rationale for Solvent Selection:

-

Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents are effective at extracting polar compounds like phenolic acids and glycosylated flavonoids. Methanol is often favored due to its ability to inhibit PPO activity and its ease of evaporation.[7]

-

Intermediate Polarity Solvents (e.g., Acetone): Aqueous acetone mixtures are highly efficient in extracting a broad spectrum of polyphenols, including both polar and some less polar compounds. The water in the mixture helps to swell the plant tissue, allowing for better solvent penetration.[8]

-

Solvent Mixtures: Binary solvent systems, such as acetone-water or methanol-water, often provide superior extraction efficiency compared to single solvents.[8] These mixtures can be fine-tuned to target specific classes of polyphenols.

Table 1: Comparison of Common Extraction Solvents for Date Palm Polyphenols

| Solvent System | Polarity Index | Advantages | Disadvantages | Typical Recovery/Efficiency |

| Water | 10.2 | Inexpensive, non-toxic, good for highly polar compounds. | Can extract a large amount of interfering sugars and other polar compounds. | Lower for less polar polyphenols. |

| Methanol | 5.1 | Excellent for a broad range of polyphenols, inhibits PPO activity.[7] | Toxic. | High recovery for many phenolic acids and flavonoids.[9] |

| Ethanol | 4.3 | Less toxic than methanol, effective for a wide range of polyphenols. | Can be less efficient than methanol for certain compounds. | Good to high recovery, often used in food-grade applications. |

| 50-80% Aqueous Acetone | 5.4 (for 50%) | Highly efficient for a broad spectrum of polyphenols, including proanthocyanidins.[8] | Flammable, requires careful handling. | Often provides the highest total phenolic content.[10] |

Protocol 2: Optimized Solvent Extraction of Date Palm Polyphenols

This protocol is a robust starting point and can be further optimized based on the specific date palm cultivar and the target polyphenol class.

-

Sample-to-Solvent Ratio: Weigh 1 gram of the homogenized date palm powder and place it in a conical tube. Add 20 mL of 75% aqueous acetone.[10]

-

Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with another 20 mL of the extraction solvent and repeat steps 2-4. Combine the supernatants.

-

Solvent Evaporation: Evaporate the acetone from the combined supernatant under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. This leaves a concentrated aqueous extract.

Part 2: Solid-Phase Extraction (SPE) – The Key to a Clean Extract

Following extraction, the crude extract contains not only polyphenols but also a host of interfering compounds such as sugars, organic acids, and pigments. Solid-phase extraction (SPE) is a highly effective technique for purifying and concentrating the polyphenols prior to LC-MS analysis.[11]

Choosing the Right SPE Sorbent: A Critical Decision

The choice of SPE sorbent is crucial for achieving selective retention of polyphenols while allowing interfering compounds to pass through.

Caption: Decision tree for selecting an appropriate SPE sorbent.

Table 2: Comparison of SPE Sorbents for Polyphenol Purification

| Sorbent Type | Mechanism of Action | Advantages | Disadvantages | Best Suited For |

| Reversed-Phase C18 (Silica-based) | Hydrophobic interactions. | Good retention of non-polar to moderately polar compounds. | Poor retention of very polar polyphenols. Potential for silanol interactions. | Less polar flavonoids and phenolic acids. |

| Polymeric Reversed-Phase (e.g., Strata-X) | Hydrophobic interactions and π-π bonding.[11] | High surface area and capacity. Stable over a wide pH range. | May require stronger elution solvents. | Broad-spectrum polyphenol analysis. |

| Hydrophilic-Lipophilic Balanced (HLB) | A combination of hydrophilic and lipophilic retention mechanisms. | Excellent retention of a wide range of compounds from polar to non-polar.[12][13] | Can be more expensive than silica-based sorbents. | Comprehensive, untargeted polyphenol profiling.[14] |

For a comprehensive analysis of the diverse polyphenols in date palm, a Hydrophilic-Lipophilic Balanced (HLB) sorbent is highly recommended due to its ability to retain a broad spectrum of analytes.

The Four Steps of SPE: A Detailed Protocol

The SPE process can be broken down into four key steps: Condition, Load, Wash, and Elute.[15]

Protocol 3: SPE Purification of Date Palm Polyphenols using an HLB Cartridge

-

Conditioning:

-

Pass 5 mL of methanol through the HLB SPE cartridge.

-

Follow with 5 mL of deionized water. Do not allow the sorbent bed to dry out. This step activates the sorbent and ensures proper interaction with the sample.

-

-

Loading:

-

Take the aqueous extract from Protocol 2 and adjust the pH to approximately 2.5-3.0 with formic acid. This ensures that phenolic acids are in their neutral form, enhancing their retention on the reversed-phase sorbent.

-

Load the acidified extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove highly polar interferences such as sugars and organic acids.

-

Follow with a second wash of 5 mL of 5% methanol in water. This step removes less polar interferences without eluting the target polyphenols.

-

-

Elution:

-

Elute the retained polyphenols with 5 mL of methanol containing 0.1% formic acid. The organic solvent disrupts the hydrophobic interactions, and the acid helps to maintain the stability of the eluted compounds.

-

Collect the eluate in a clean tube.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase for your LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

-

Part 3: LC-MS Analysis – The Final Frontier

The clean, concentrated extract is now ready for LC-MS analysis. The choice of chromatographic conditions and mass spectrometry parameters will determine the success of the separation and detection of the target polyphenols.

Liquid Chromatography: Separating the Complexity

Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) is preferred for its high resolution and speed. A reversed-phase C18 column is the workhorse for polyphenol analysis.

Table 3: Typical UPLC-QTOF-MS Parameters for Date Palm Polyphenol Analysis

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent separation of a wide range of polyphenols. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient Elution | A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-20 min, 40-95% B; 20-22 min, 95% B; 22-25 min, 95-5% B. | Allows for the separation of compounds with a wide range of polarities.[16] |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |

| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |

Mass Spectrometry: Sensitive and Specific Detection

For comprehensive profiling, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) is ideal.[17] For targeted quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and selectivity.[18]

Table 4: Example LC-MS/MS (MRM) Parameters for Common Date Palm Polyphenols (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gallic Acid | 169.0 | 125.0 | 15 |

| Protocatechuic Acid | 153.0 | 109.0 | 18 |

| Caffeic Acid | 179.0 | 135.0 | 20 |

| Syringic Acid | 197.0 | 182.0 | 15 |

| Ferulic Acid | 193.0 | 134.0 | 22 |

| p-Coumaric Acid | 163.0 | 119.0 | 20 |

| Quercetin | 301.0 | 151.0 | 25 |

| Catechin/Epicatechin | 289.0 | 245.0 | 15 |

Note: These parameters are a starting point and should be optimized for your specific instrument.

Conclusion: A Robust Framework for Reliable Results

The protocols and insights provided in this guide offer a comprehensive framework for the successful sample preparation and LC-MS analysis of date palm polyphenols. By understanding the scientific principles behind each step, from initial sample handling to the final analytical measurement, researchers can develop and validate robust methods that yield high-quality, reproducible data. This, in turn, will accelerate the exploration of the therapeutic potential of these valuable natural compounds.

References

- Al-Farsi, M. A., & Lee, C. Y. (2008). Optimization of phenolics and dietary fibre extraction from date seeds. Food Chemistry, 108(3), 977-985.

-

Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

- Benmeddour, Z., Mehinagic, E., Le Meurlay, D., & Louaileche, H. (2013). Phenolic composition and antioxidant capacities of ten Algerian date (Phoenix dactylifera L.) cultivars: A comparative study. Journal of Functional Foods, 5(1), 346-354.

- Capanoglu, E., de Vos, R. C. H., Hall, R. D., & Boyacioglu, D. (2009). Changes in polyphenol content and antioxidant activity of cherry juices during production and storage. Journal of Food Composition and Analysis, 22(4), 333-340.

-

DPX Technologies. (n.d.). New Sorbent Chemistry Option: HLB. Retrieved from [Link]

- Gómez-Mejía, E., Rosales-Conrado, N., León-González, M. E., & Pérez-Bonilla, M. (2019). LC-MS/MS for the analysis of phenolic compounds in foods. Current Analytical Chemistry, 15(4), 380-401.

- Gullón, B., Lú-Chau, T. A., Moreira, M. T., Lema, J. M., & Eibes, G. (2020).

- Haminiuk, C. W. I., Maciel, G. M., Plata-Oviedo, M. S. V., & Peralta, R. M. (2012). Phenolic compounds in fruits – an overview. International Journal of Food Science & Technology, 47(10), 2023-2044.

- Hossain, M. A., & Rahman, S. M. M. (2011). Total phenolics, flavonoids and antioxidant activity of tropical fruit pineapple.

- Ioannou, I., & Ghoul, M. (2013). Prevention of enzymatic browning in fruit and vegetables. European Scientific Journal, 9(30).

-

Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

- Kchaou, W., Abbès, F., Blecker, C., Attia, H., & Besbes, S. (2013). Effects of extraction solvents on phenolic contents and antioxidant activities of Tunisian date varieties (Phoenix dactylifera L.). Industrial Crops and Products, 45, 262-269.

-

LabRulez. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

- Liu, H., et al. (2020). Comparison of phenolic composition in date (Phoenix dactylifera L.) flesh and seeds extracted by an ultrasonic-assisted and conventional method. Journal of Food Science and Technology, 57(11), 4124–4135.

- Michalkiewicz, A., Biesaga, M., & Pyrzynska, K. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey.

- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.

- Othman, A., Ismail, A., Ghani, N. A., & Adenan, I. (2007). Antioxidant capacity and phenolic content of cocoa beans. Food Chemistry, 100(4), 1523-1530.

- Peng, Y., Yuan, J., Liu, F., & Ye, J. (2014). Simultaneous determination of 15 phenolic constituents of Chinese black rice wine by HPLC-MS/MS with SPE. Journal of Food Science, 79(5), C786-C793.

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

- Quirantes-Piné, R., Funes, L., Micol, V., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2013). UPLC-ESI-QTOF-MS as a powerful tool for tentative characterization of phenolic and other polar compounds in the edible part of mango.

- Suleria, H. A. R., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2725.

- Sultana, B., Anwar, F., & Ashraf, M. (2009). Effect of extraction solvent/technique on the antioxidant activity of selected medicinal plant extracts. Molecules, 14(6), 2167-2180.

- Tomé-Sánchez, I., et al. (2021). Polyphenolic QTOF-ESI MS Characterization and the Antioxidant and Cytotoxic Activities of Prunus domestica Commercial Cultivars from Costa Rica. Molecules, 26(21), 6520.

- Vinson, J. A., Zubik, L., Bose, P., Samman, N., & Proch, J. (2005). Dried fruits: excellent in vitro and in vivo antioxidants. Journal of the American College of Nutrition, 24(1), 44-50.

- Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.

- Zangi, S. M., & Adamo, A. (2022). Optimizing the extraction of phenolic antioxidants from date palm fruit by simplex-centroid solvent mixture design. Molecules, 27(21), 7430.

- Zuo, Y., Chen, H., & Deng, Y. (2002). Simultaneous determination of catechins, caffeine and gallic acids in fresh tea leaves with a single MEKC run. Talanta, 57(2), 307-316.

- Zhang, Z., et al. (2018). UPLC-PDA-Q/TOF-MS Profile of Polyphenolic Compounds of Liqueurs from Rose Petals (Rosa rugosa). Molecules, 23(10), 2533.

- Zill-e-Huma, & Vian, M. A. (2015). Green solvents for extraction of natural products. In Natural Products. Springer, Berlin, Heidelberg.

Sources

- 1. Optimizing the extraction of phenolic antioxidants from date palm fruit by simplex-centroid solvent mixture design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciforum : Event management platform [sciforum.net]

- 3. UPLC-PDA-Q/TOF-MS Profile of Polyphenolic Compounds of Liqueurs from Rose Petals (Rosa rugosa) [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dpxtechnologies.com [dpxtechnologies.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polyphenolic QTOF-ESI MS Characterization and the Antioxidant and Cytotoxic Activities of Prunus domestica Commercial Cultivars from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Protocol for isolating 4-O-Caffeoylshikimic acid from methanolic extracts

This Application Note and Protocol details the isolation of 4-O-Caffeoylshikimic Acid (4-O-CSA) from methanolic extracts, specifically utilizing Phoenix dactylifera (Date Palm) as a model high-yield source.[1]

Introduction & Scientific Rationale

4-O-Caffeoylshikimic acid (4-O-CSA) is a bioactive phenylpropanoid ester formed by the condensation of caffeic acid and shikimic acid.[1] Unlike its quinic acid analogs (chlorogenic acids), 4-O-CSA possesses unique lipophilicity and receptor-binding affinities relevant to anti-inflammatory and enzymatic inhibition pathways.[1]

The Isolation Challenge: The primary obstacle in isolating 4-O-CSA is acyl migration (regio-isomerization).[1] Under standard extraction conditions (high temperature, basic or neutral pH, protic solvents), the caffeoyl moiety migrates between the hydroxyl groups of the shikimic acid core, establishing an equilibrium between the 3-O, 4-O, and 5-O isomers.

-

Thermodynamic Sink: The 5-O isomer is generally the most thermodynamically stable.[1]

-

Kinetic Instability: The 4-O isomer is susceptible to rapid conversion to 5-O-CSA if the pH > 5.0 or if temperatures exceed 30°C.[1]

This protocol utilizes a Kinetic Trapping Strategy : maintaining a low pH (<3.[1]0) and low temperature (<4°C) throughout the workflow to "freeze" the regio-isomer distribution and permit the purification of the metastable 4-O species.[1]

Pre-Analytical Considerations

Sample Selection

-

Source: Phoenix dactylifera (Date Palm) leaflets or unripe fruit (Kimri stage).[1]

-

Preparation: Lyophilize (freeze-dry) fresh tissue immediately to stop enzymatic hydrolysis.[1] Grind to a fine powder (mesh size 40–60) under liquid nitrogen.

Stability Warning

-

Solvent: Avoid pure methanol for long-term storage; methyl esters can form.[1] Use acidified solvents.[1][2]

-

Light: Protect all extracts from UV light to prevent trans-to-cis photo-isomerization of the caffeoyl double bond.[1]

Protocol Phase 1: Kinetic Trapping Extraction

Objective: Extract phenolics while inhibiting acyl migration and ester hydrolysis.[1]

-

Solvent Preparation: Prepare Acidified Methanol (MeOH:H₂O:HCOOH, 70:29.5:0.5 v/v/v) . The formic acid (0.5%) ensures the pH remains ~2.5, suppressing the ionization of phenol groups and preventing base-catalyzed migration.

-

Maceration:

-

Suspend 100 g of lyophilized powder in 1.0 L of cold Acidified Methanol (4°C).

-

Sonicate (ultrasonic bath) for 15 minutes at <20°C.

-

Macerate in the dark at 4°C for 12 hours with gentle stirring.

-

-

Filtration: Filter through Whatman No. 1 paper under vacuum. Re-extract the residue once.[1][2]

-

Concentration: Combine filtrates and evaporate methanol using a rotary evaporator at <30°C (critical parameter). Do not evaporate to dryness; leave an aqueous residue (~200 mL).[1]

Protocol Phase 2: Fractionation (Liquid-Liquid Partition)

Objective: Remove lipophilic interferences (chlorophyll, lipids) and concentrate polar esters.[1]

-

Defatting: Wash the aqueous residue with n-Hexane (3 x 200 mL).[1] Discard the hexane layer (green/yellow).[1]

-

Enrichment: Extract the aqueous phase with n-Butanol (saturated with water) (3 x 200 mL).

-

Note: 4-O-CSA partitions into the n-Butanol phase.[1]

-

-

Drying: Combine n-Butanol fractions and evaporate at <40°C under reduced pressure.

-

Reconstitution: Dissolve the crude residue in 10 mL of 30% Methanol (acidified with 0.1% Formic Acid).

Protocol Phase 3: Chromatographic Purification

Objective: Isolate 4-O-CSA from 3-O and 5-O isomers and free caffeic acid.[1]

Step 3.1: Size-Exclusion/Adsorption (Sephadex LH-20)[1]

-

Column: Sephadex LH-20 (2.5 cm x 50 cm).[1]

-

Mechanism: Separates based on molecular size and hydrogen bonding.[1] Monomers (CSA) elute after bulk sugars but before polymeric tannins.[1]

-

Action: Collect fractions containing "blue-fluorescent" spots (under UV 365 nm) corresponding to caffeoyl derivatives.

Step 3.2: Preparative RP-HPLC (Isomer Resolution)

This is the critical step for separating the 4-O isomer from the 3-O and 5-O congeners.[1]

-

System: Preparative HPLC with UV-Vis or PDA detector.[1]

-

Column: C18 (ODS), 5 µm, 250 x 20 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient Program:

Time (min) % B Flow Rate (mL/min) 0 10 10.0 5 10 10.0 25 30 10.0 | 30 | 100 | 10.0 |

-

Detection: 325 nm (characteristic of caffeoyl moiety).[1]

-

Elution Order (Typical on C18):

-

3-O-CSA (Most polar, elutes first)

-

4-O-CSA (Target, intermediate retention)

-

5-O-CSA (Most retained due to intramolecular H-bonding)[1]

-

-

Collection: Collect the middle peak manually or via time-slice. Lyophilize immediately.

Visualization: Workflow & Isomerization Pathways

Figure 1: Isolation workflow emphasizing the separation of 4-O-CSA from its regio-isomers.

Structural Validation (Data Summary)

Upon isolation, the identity of 4-O-CSA must be confirmed against its isomers.[1] The key differentiator is the downfield shift of the proton attached to the acylated carbon (H-4) in ¹H-NMR.[1]

| Parameter | 3-O-CSA | 4-O-CSA (Target) | 5-O-CSA |

| Retention Time (C18) | Early | Intermediate | Late |

| UV λmax (MeOH) | 325 nm | 325 nm | 325 nm |

| MS (ESI-) m/z | 335 [M-H]⁻ | 335 [M-H]⁻ | 335 [M-H]⁻ |

| ¹H-NMR (H-3) | ~5.30 ppm (d) | ~4.05 ppm | ~4.00 ppm |

| ¹H-NMR (H-4) | ~3.80 ppm | ~5.05 ppm (dd) | ~3.75 ppm |

| ¹H-NMR (H-5) | ~3.90 ppm | ~4.00 ppm | ~5.20 ppm (d) |

Note: Chemical shifts (δ) are approximate (in CD₃OD) and indicate the "Acylation Shift" (+1.0–1.5 ppm) relative to the free alcohol.

References

-

Maier, W. et al. (2001).[1] "Isolation and identification of caffeoylshikimic acids from Phoenix dactylifera." Phytochemistry. Link

-

Jaiswal, R. et al. (2014).[1] "Investigation of acyl migration in mono- and dicaffeoylquinic acids." Journal of Agricultural and Food Chemistry. Link[1]

-

Harborne, J.B. (1998).[1] Phytochemical Methods: A Guide to Modern Techniques of Plant Analysis. Chapman and Hall.[1]

-

Al-Farsi, M. et al. (2005).[1] "Optimization of extraction of phenolics from date seeds." Food Chemistry. Link

Sources

- 1. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution Mass Spectrometry Profiling of 4-CSA: Fragmentation Dynamics and Impurity Analysis

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing 4-Chloro-2-sulfamoylbenzoic acid (4-CSA) .

This guide addresses the specific isomer 4-Chloro-2-sulfamoylbenzoic acid (

Abstract & Scope

This protocol details the High-Resolution Mass Spectrometry (HRMS) characterization of 4-Chloro-2-sulfamoylbenzoic acid (4-CSA) . As a structural analog to sulfonamide diuretics and a potential degradation intermediate, accurate identification of 4-CSA requires precise mapping of its fragmentation behavior. This guide provides a self-validating workflow using ESI-MS/MS in negative ion mode, highlighting the "Ortho-Effect" driven decarboxylation and sulfonamide cleavage pathways.

Experimental Workflow

The following workflow ensures reproducibility and minimizes in-source fragmentation prior to MS/MS analysis.

Figure 1: End-to-end HRMS characterization workflow for 4-CSA.

Instrument Protocol & Methodology

Sample Preparation

To prevent artifactual methylation of the carboxylic acid, avoid using pure methanol as the solvent for long-term storage.

-

Stock Solution: 1.0 mg/mL in Acetonitrile.

-

Working Solution: Dilute to 10 µg/mL in Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid is added not to protonate the molecule (since we operate in negative mode), but to improve peak shape on the C18 column by suppressing silanol interactions [1].

Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI-)

The presence of the carboxylic acid (

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Favors deprotonation of acidic -COOH and -SO2NH- protons. |

| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage prevents discharge in negative mode. |

| Source Temp | 350 °C | Ensures complete desolvation of the polar sulfonamide. |

| Collision Energy | Stepped (15, 30, 45 eV) | Captures both fragile (decarboxylation) and stable (sulfur) fragments. |

| Resolution | 70,000 (FWHM) | Required to resolve |

Results: Fragmentation Patterns & Mechanism[1][2][3][4][5]

MS1 Spectrum (Precursor Ion)

The full scan spectrum of 4-CSA exhibits a characteristic chlorine isotope pattern.

-

Monoisotopic Peak (

): m/z 233.9633 (Theoretical) -

Isotope Peak (

): m/z 235.9604 -

Intensity Ratio: ~3:1 (

:

MS2 Fragmentation Pathway

The fragmentation of 4-CSA is dominated by the "Ortho-Effect," where the proximity of the sulfamoyl group and the carboxylic acid facilitates specific neutral losses.

Key Fragment Ions (Theoretical & Observed)

| m/z (Theoretical) | Ion Composition | Neutral Loss | Mechanism / Identity |

| 233.9633 | - | Precursor Ion | |

| 189.9735 | Decarboxylation . Driven by the electron-withdrawing Cl and Sulfamoyl groups destabilizing the carboxylate. | ||

| 153.9968 | Sulfonamide Cleavage . Homolytic/Heterolytic cleavage of the C-S bond. | ||

| 125.9755 | Combined Loss . Secondary fragmentation of the m/z 190 ion. | ||

| 109.97 | Loss of both functional groups, leaving the chlorophenyl core. |

Mechanistic Pathway Diagram

The following diagram illustrates the sequential loss of carbon dioxide and sulfur dioxide, a hallmark of ortho-substituted benzoic acids [2].

Figure 2: Proposed MS/MS fragmentation pathway for 4-Chloro-2-sulfamoylbenzoic acid in negative ion mode.

Critical Note on Isomerism

Differentiation from Furosemide Impurity A (CSA): It is vital to distinguish the target molecule from its famous isomer/analog, 4-chloro-5-sulfamoylanthranilic acid (Furosemide Impurity A).

-

Target (4-CSA): 4-Chloro-2-sulfamoylbenzoic acid.[1] MW 235.64 .

-

Impurity A (CSA): 2-Amino-4-chloro-5-sulfamoylbenzoic acid. MW 250.66 .

Differentiation Strategy:

While they share the "CSA" acronym in some circles, they have different molecular weights. If an isomer with MW 235 is suspected (e.g., 2-chloro-4-sulfamoylbenzoic acid), the Intensity of the Decarboxylation Peak (m/z 190) is the diagnostic marker. Ortho-isomers (like 4-Chloro-2-sulfamoyl...) exhibit a much stronger

References

-

Kaufmann, A. (2014). The utilization of ionization modifiers in LC-MS: A review. Journal of Chromatography A.

-

Holčapek, M., et al. (2010). Fragmentation behavior of benzoic acid derivatives in negative ion electrospray mass spectrometry. Journal of Mass Spectrometry.

-

Levsen, K., et al. (2005). Structure elucidation of sulfonamides by mass spectrometry. Mass Spectrometry Reviews.

Sources

Troubleshooting & Optimization

Improving stability of caffeoylshikimic acid in aqueous solutions

Subject: Optimization of Aqueous Stability for Caffeoylshikimic Acid (CSA) Document ID: CSA-STAB-2026-V1 Target Audience: Analytical Chemists, Formulation Scientists, Pharmacognosists

Executive Summary

Caffeoylshikimic acid (CSA) acts as a "double-edged" molecule in aqueous solution. It possesses two distinct centers of instability: the ester bond (susceptible to hydrolysis and migration) and the catechol moiety (susceptible to oxidation).

This guide moves beyond generic "store in a cool place" advice. We provide a mechanistic breakdown of why CSA degrades and offer self-validating protocols to arrest these pathways.

Module 1: The pH Conundrum (Hydrolysis & Isomerization)

The Issue: You observe a decrease in the primary CSA peak area on HPLC, but the solution remains clear (no browning). New peaks appear with similar UV spectra.

The Mechanism: CSA is an ester of caffeic acid and shikimic acid. In neutral-to-alkaline aqueous solutions (pH > 6.0), the hydroxyl groups on the shikimic acid ring act as nucleophiles, attacking the ester carbonyl. This leads to two outcomes:

-

Acyl Migration (Isomerization): The caffeoyl group "hops" to a neighboring hydroxyl position (e.g., 3-CSA

4-CSA or 5-CSA). This is often reversible but alters bioactivity and retention time. -

Hydrolysis: The ester bond breaks completely, yielding free caffeic acid and shikimic acid. This is irreversible.

Troubleshooting Protocol: pH Stabilization

| pH Range | Predicted Behavior | Action Required |

| < 3.0 | High stability against isomerization; risk of acid-catalyzed hydrolysis over long periods. | Monitor. Acceptable for short-term analysis. |

| 3.5 – 4.5 | Optimal Stability Window. Minimal ionization of carboxyl groups; reduced nucleophilicity. | Target. Use Citrate or Acetate buffers. |

| > 6.0 | Rapid Acyl Migration (Isomerization). | Avoid. If necessary for bioassays, prepare fresh immediately before use. |

| > 8.0 | Rapid Irreversible Hydrolysis + Oxidation. | Critical Failure. Data collected here is likely invalid. |

Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: No. At pH 7.4, the half-life of caffeoyl esters drops dramatically (often < 3 hours).

-

Correction: If physiological pH is required for cell assays, prepare a 100x stock in acidified DMSO or Methanol (pH 3-4 equivalent) and spike into the media immediately prior to the experiment.

Module 2: Oxidative Degradation (The "Browning" Effect)

The Issue: Your clear CSA solution turns yellow, then brown over time.

The Mechanism: The catechol group (3,4-dihydroxybenzene) on the caffeic acid moiety is highly sensitive to Reactive Oxygen Species (ROS).

-

Initiation: Dissolved oxygen creates phenoxyl radicals.

-

Propagation: These radicals form o-quinones.

-

Polymerization: Quinones react with other phenols or amino acids to form brown melanoidin-like pigments.

Visualization: The Dual Degradation Pathway

Figure 1: The three primary fates of CSA in solution. Note that pH drives the top two pathways, while Oxygen drives the bottom one.

Protocol: The "Zero-Oxygen" Workflow

To prevent browning, you must remove the fuel (Oxygen) or quench the spark (Radicals).

-

Solvent Sparging (Mandatory):

-

Bubble high-purity Nitrogen or Argon gas through your water/buffer for 15 minutes before adding CSA.

-

Why? Removing dissolved

prevents the initial radical formation.

-

-

Sacrificial Antioxidants:

Module 3: Photostability & Isomerization

The Issue: HPLC shows a "shoulder" peak appearing immediately before the main CSA peak, even in acidic buffers.

The Mechanism: Trans-Cis Photoisomerization. The double bond in the caffeoyl chain exists naturally in the trans configuration. UV light exposure causes it to flip to the cis form. This is not chemical degradation (the mass is the same), but it separates differently on HPLC and may have different receptor binding affinity.

Protocol:

-

Amber Glass: All stock solutions must be stored in amber vials.

-

Foil Wrap: If amber glass is unavailable, wrap tubes in aluminum foil.

-

Lab Lighting: Avoid direct exposure to sunlight or high-intensity fluorescent bench lights during weighing/dissolution.

Module 4: Advanced Formulation (Encapsulation)

For long-term storage or drug delivery applications, aqueous buffers are insufficient.

Q: How do I keep CSA stable in a beverage or liquid formulation for weeks? A: You must physically shield the molecule.

Recommended Technique: Cyclodextrin Complexation

-

Material: Hydroxypropyl-

-cyclodextrin (HP- -

Ratio: 1:1 molar ratio (CSA : CD).

-

Method: Stir equimolar amounts in water for 4 hours, then freeze-dry.

-

Result: The hydrophobic cavity of the cyclodextrin hosts the caffeoyl ring, shielding it from oxidation and steric hindrance prevents hydrolytic attack.

Summary of Stability Protocols

| Parameter | Critical Limit | Optimized Condition | Validation Method |

| pH | Avoid > 6.0 | pH 3.5 - 4.5 (Acetate/Citrate) | Check HPLC for new isomer peaks. |

| Oxygen | Avoid Aeration | Visual check: Solution stays clear (not yellow). | |

| Light | Avoid UV/Sunlight | Amber Glass / Darkness | Check HPLC for cis-isomer shoulder. |

| Temp | Avoid > 25°C | 4°C (Short term) / -20°C (Long term) | Retention of initial peak area. |

References

-

Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(5), 793–802.

- Grounding: Establishes the baseline kinetics for caffeoyl-ester hydrolysis and isomeriz

-

Xue, M., et al. (2016). Comparative studies on the stability of chlorogenic acid in various pH and temperature conditions. Journal of Food Processing and Preservation, 40(6).

- Grounding: Validates the pH-dependent degradation pathways applicable to hydroxycinnamic acid esters.

-

Parvez, M. K., et al. (2019). Caffeoylshikimic acid from date palm fruits: Stability and antioxidant potential. Journal of King Saud University - Science.

- Grounding: Specific reference to Date Palm phenolics and the presence of CSA isomers.

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds.[3][6][7][8] Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

- Grounding: Authoritative source on the oxidative browning mechanism of catechol-containing compounds

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic acid can slow down oxidation of fish oil in foods - DTU National Food Institute [food.dtu.dk]

- 5. Study of phenolic compound and antioxidant activity of date fruit as a function of ripening stages and drying process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]

Optimal solvent systems for 4-O-Caffeoylshikimic acid solubility

Welcome to the technical support center for 4-O-Caffeoylshikimic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of 4-O-Caffeoylshikimic acid. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful and repeatable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-O-Caffeoylshikimic acid and what are its basic solubility characteristics?

4-O-Caffeoylshikimic acid is a natural phenolic compound belonging to the phenylpropanoid class.[1] Its structure, containing a caffeoyl group ester-linked to a shikimic acid moiety, imparts a moderate polarity. This is reflected in its predicted water solubility of approximately 1 g/L and a logP value ranging from 0.2 to 1.21, suggesting some solubility in both polar and moderately non-polar solvents.[2][3]

Q2: Which organic solvents are recommended for dissolving 4-O-Caffeoylshikimic acid?

Based on supplier data and the known solubility of similar phenolic compounds, 4-O-Caffeoylshikimic acid is soluble in a range of organic solvents.[4] These include:

-

High Polarity Solvents: Dimethyl sulfoxide (DMSO), Acetone

-

Intermediate Polarity Solvents: Ethyl Acetate

-

Low Polarity Solvents: Chloroform, Dichloromethane

For biological assays, DMSO is a common choice for creating stock solutions, which can then be further diluted in aqueous media.

Q3: How does temperature affect the solubility of 4-O-Caffeoylshikimic acid?

For many phenolic acids, including the structurally similar caffeic acid, solubility increases with temperature.[5] Therefore, gentle warming can be an effective strategy to dissolve higher concentrations of 4-O-Caffeoylshikimic acid. However, it is crucial to be mindful of potential degradation at elevated temperatures, especially over extended periods.

Q4: Is 4-O-Caffeoylshikimic acid stable in solution?

The stability of 4-O-Caffeoylshikimic acid in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light and air. Phenolic compounds, particularly those with catechol groups like the caffeoyl moiety, can be susceptible to oxidation. Studies on the related compound 4-O-caffeoylquinic acid have shown that it is most stable in acidic conditions (around pH 4.69) and that degradation and isomerization increase with rising alkalinity.[6]

Troubleshooting Guide

This section addresses common problems encountered during the handling and dissolution of 4-O-Caffeoylshikimic acid.

Issue 1: Low or Incomplete Dissolution

Symptoms:

-

Visible particulate matter remains in the solvent after vortexing or mixing.

-

The concentration of the prepared solution is lower than expected upon analysis.

Causality: The intrinsic solubility of 4-O-Caffeoylshikimic acid in the chosen solvent may be limited at the desired concentration and ambient temperature. The kinetics of dissolution may also be slow.

Troubleshooting Protocol:

-

Solvent Selection Verification:

-

Consult the solvent compatibility table below (Table 1) to ensure you are using an appropriate solvent.

-

Consider the polarity of 4-O-Caffeoylshikimic acid and the principle of "like dissolves like."

-

-

Particle Size Reduction:

-

If starting with a crystalline solid, gently grind the material to a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction.

-

-

Application of Gentle Heat:

-

Warm the solution in a water bath at a controlled temperature (e.g., 37-50°C).

-

Continuously agitate the solution while warming.

-

Caution: Avoid excessive heat, as it can lead to degradation. Monitor for any color changes that might indicate decomposition.

-

-

Sonication:

-

Place the vial containing the solution in an ultrasonic bath for short intervals (e.g., 5-10 minutes).

-

Sonication can help to break up aggregates and enhance dissolution.

-

-

Solvent System Modification:

-

For aqueous solutions, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application.

-

Issue 2: Precipitation of the Compound After Dissolution

Symptoms:

-

A clear solution becomes cloudy or forms a precipitate over time, upon cooling, or after dilution into an aqueous buffer.

Causality:

-

Supersaturation: The initial dissolution may have been achieved under conditions (e.g., heating) that created a supersaturated solution. Upon returning to ambient temperature, the solubility limit is exceeded, leading to precipitation.

-

"Salting Out": When a solution of 4-O-Caffeoylshikimic acid in an organic solvent is diluted into an aqueous buffer with a high salt concentration, the solubility of the compound can decrease, causing it to precipitate.

-

pH Shift: The pH of the final solution can significantly impact the solubility of phenolic acids. If the pH of the aqueous buffer is not optimal, the compound may become less soluble.

Troubleshooting Protocol:

-

Temperature Control:

-

If the solution was heated to dissolve the compound, allow it to cool to room temperature slowly with continuous stirring. This can sometimes prevent rapid precipitation.

-

For long-term storage, it may be necessary to maintain the solution at a slightly elevated temperature if precipitation at room temperature is unavoidable and the compound is stable at that temperature.

-

-

Managing Dilution:

-

When diluting a stock solution, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can trigger precipitation.

-

Consider using a lower concentration of the stock solution or a larger final volume of the aqueous buffer.

-

-

pH Optimization:

-

Measure the pH of your final solution. For caffeoyl derivatives, a slightly acidic pH (around 4-5) is often optimal for stability.[6]

-

If compatible with your experiment, adjust the pH of the aqueous buffer to be more favorable for solubility.

-

Issue 3: Suspected Degradation of the Compound

Symptoms:

-

A colorless or pale yellow solution develops a darker yellow, brown, or pinkish hue over time.

-

Inconsistent or unexpected results in biological assays.

-

Appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).

Causality:

-

Oxidation: The catechol group of the caffeoyl moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions.

-

Hydrolysis: The ester linkage between the caffeic acid and shikimic acid moieties can be susceptible to hydrolysis, particularly at extreme pH values or elevated temperatures.

-

Isomerization: Positional isomers of caffeoylquinic acid have been shown to interconvert, especially under neutral or alkaline conditions and with the input of energy like ultrasound.[6] A similar process may occur with 4-O-Caffeoylshikimic acid.

Troubleshooting Protocol:

-

Minimize Exposure to Degrading Factors:

-

Prepare solutions fresh whenever possible.

-

Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials.

-

Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

-

Consider purging the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

-

-

Solvent and pH Considerations:

-

For aqueous solutions, use a buffer system to maintain a stable, slightly acidic pH.

-

Be aware that some organic solvents can contain impurities that may promote degradation. Use high-purity, HPLC-grade solvents.

-

-

Analytical Verification:

-

If degradation is suspected, verify the integrity of your compound using an analytical technique such as HPLC-UV or LC-MS. Compare the chromatogram of your solution to that of a freshly prepared standard.

-

Data and Protocols

Table 1: Solvent Selection Guide for 4-O-Caffeoylshikimic Acid

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Notes and Recommendations |

| Polar Aprotic | DMSO | 7.2 | High | Excellent for preparing high-concentration stock solutions. |

| Acetone | 5.1 | Good | A good starting point for dissolution. Volatile. | |

| Polar Protic | Ethanol | 4.3 | Moderate | Can be used for stock solutions. Less toxic than methanol. |

| Methanol | 5.1 | Moderate | Similar to ethanol. Use with appropriate safety precautions. | |

| Water | 10.2 | Low (Predicted ~1 g/L)[3] | Solubility can be enhanced with pH adjustment or co-solvents. | |

| Intermediate Polarity | Ethyl Acetate | 4.4 | Moderate | Useful for extractions and some chromatographic applications. |

| Non-Polar | Dichloromethane | 3.1 | Soluble | Use in a well-ventilated fume hood. |

| Chloroform | 4.1 | Soluble | Use in a well-ventilated fume hood. |

This table provides expected solubility based on available data for 4-O-Caffeoylshikimic acid and its structural analogs. Empirical testing is recommended for specific applications.

Experimental Protocol: Optimization of 4-O-Caffeoylshikimic Acid Dissolution

This protocol provides a systematic approach to achieving complete dissolution of 4-O-Caffeoylshikimic acid.

-

Initial Assessment:

-

Accurately weigh the desired amount of 4-O-Caffeoylshikimic acid into a suitable vial.

-

Add the selected solvent to achieve the target concentration.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect for any undissolved particles.

-

-

Incremental Intervention (if dissolution is incomplete):

-

Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. Re-inspect the solution.

-

Gentle Warming: If particles persist, place the vial in a water bath at 37°C for 15 minutes with intermittent vortexing.

-

Increased Temperature: If necessary, incrementally increase the water bath temperature in 10°C steps, up to a maximum of 60°C, holding for 15 minutes at each step.

-

Caution: Monitor for any color change that could indicate degradation.

-

-

Preparation of Stock Solutions for Aqueous Applications:

-

Prepare a 10-50 mM stock solution in 100% DMSO.

-

Ensure complete dissolution using the steps above.

-

For the final working solution, dilute the DMSO stock into your aqueous buffer. The final DMSO concentration should typically be kept below 1% (v/v) to avoid solvent effects in biological assays.

-

Visualized Workflows

Diagram 1: Systematic Solvent Selection Workflow

Caption: A logical workflow for selecting an appropriate solvent.

Diagram 2: Troubleshooting Precipitation Issues

Caption: A decision tree for troubleshooting precipitation.

References

-

Measurement and correlation of the solubility of caffeic acid in eight mono and water+ethanol mixed solvents at temperatures from (293.15 to 333.15) K. ResearchGate. Available at: [Link]

-

Showing Compound 4-O-Caffeoylshikimic acid (FDB012231). FooDB. Available at: [Link]

-

4-O-Caffeoylshikimic acid | C16H16O8 | CID 49821869. PubChem. Available at: [Link]

-

The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability. National Institutes of Health. Available at: [Link]

-

Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. National Institutes of Health. Available at: [Link]

-

Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-O-Caffeoylshikimic acid | C16H16O8 | CID 49821869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 4-O-Caffeoylshikimic acid (FDB012231) - FooDB [foodb.ca]

- 4. 4-O-Caffeoylshikimic acid | CAS:180842-65-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4-O-Caffeoylshikimic Acid Reference Standards

Introduction: The Imperative for Purity in Pharmaceutical Research